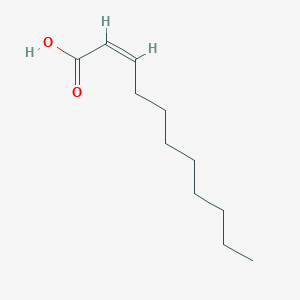
cis-Undec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-undec-2-enoic acid is a 2-undecenoic acid.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Cis-undec-2-enoic acid has shown promise in pharmaceutical research due to its potential therapeutic properties. Studies have indicated that derivatives of unsaturated fatty acids can exhibit antimicrobial and anti-inflammatory activities. For instance, certain analogs have been investigated for their efficacy against various bacterial strains and fungi .
Food Technology
In the food industry, this compound is explored for its flavoring properties. It is part of a larger group of flavoring substances evaluated by the European Food Safety Authority (EFSA). The compound's unique flavor profile makes it suitable for use as a food additive .
Biochemical Research
Research indicates that this compound may play a role in lipid metabolism and cell signaling pathways. Its structural similarity to other fatty acids allows it to participate in biochemical processes relevant to energy regulation and cellular communication . Furthermore, studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified its presence in various biological samples, suggesting its involvement in metabolic pathways .
Case Studies
Q & A
Q. (Basic) How can researchers design experiments to assess the effects of cis-Undec-2-enoic acid on enzymatic reactions?
Methodological Answer:
- Hypothesis Development : Formulate a testable hypothesis, e.g., "this compound inhibits lipase activity by altering substrate binding affinity." Use frameworks like PICO (Population: enzyme; Intervention: acid concentration; Comparison: control group; Outcome: enzymatic rate) to structure the question .
- Experimental Design :
- Data Analysis : Use Michaelis-Menten kinetics to calculate enzyme inhibition constants (Ki) and validate with ANOVA for significance testing .
Q. (Basic) What methodologies are optimal for synthesizing and characterizing this compound in laboratory settings?
Methodological Answer:
-
Synthesis :
- Route Selection : Opt for stereoselective synthesis via Wittig reaction or catalytic hydrogenation to ensure cis-configuration .
- Purification : Employ fractional distillation or preparative HPLC to achieve >95% purity .
-
Characterization :
-
Example Table :
Synthesis Method Catalyst Yield (%) Purity (%) Characterization Technique Wittig Reaction Pd/C 78 97 NMR, GC-MS Hydrogenation PtO₂ 85 96 HPLC, IR
(Basic) How should researchers formulate hypothesis-driven research questions when studying the biological activity of this compound?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound modulate biofilm formation in Pseudomonas aeruginosa?" .
- Literature Review : Identify gaps by analyzing prior studies on fatty acid analogs and their antimicrobial mechanisms .
- Testability : Define measurable outcomes (e.g., biofilm biomass reduction by ≥50%) and use dose-response experiments .
Q. (Advanced) What strategies are effective for resolving contradictions in published data on the physicochemical properties of this compound?
Methodological Answer:
-
Meta-Analysis : Systematically compare studies, noting variables like solvent systems (aqueous vs. organic) or temperature gradients that may affect solubility or stability .
-
Method Validation : Replicate conflicting experiments under standardized conditions (e.g., IUPAC-recommended protocols for pKa determination) .
-
Advanced Techniques : Use isothermal titration calorimetry (ITC) to resolve discrepancies in binding affinity data .
-
Example Framework :
Contradiction Source Proposed Resolution Key Variables Adjusted Solubility Variability Standardize solvent polarity Dielectric constant, temperature pKa Discrepancies Use ITC for direct measurement Ionic strength, buffer composition
Q. (Advanced) What advanced spectroscopic techniques are critical for elucidating the structural interactions of this compound with cellular membranes?
Methodological Answer:
- Solid-State NMR : Probe lipid bilayer integration and phase behavior changes in model membranes (e.g., DPPC liposomes) .
- Molecular Dynamics (MD) Simulations : Complement experimental data by modeling acid-lipid interactions at atomic resolution .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between the acid and membrane receptors .
Q. (Advanced) How can in silico modeling be integrated with experimental approaches to predict the metabolic pathways of this compound?
Methodological Answer:
- Computational Tools :
- Experimental Validation :
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(Z)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9- |
Clave InChI |
IGBBVTAVILYDIO-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CC(=O)O |
SMILES isomérico |
CCCCCCCC/C=C\C(=O)O |
SMILES canónico |
CCCCCCCCC=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















